molecular formula C9H11NO4S B1350561 4-(Methylsulphonylamino)phenylacetic acid CAS No. 56205-88-0

4-(Methylsulphonylamino)phenylacetic acid

Cat. No. B1350561
CAS RN: 56205-88-0
M. Wt: 229.26 g/mol
InChI Key: FSTWMOUDEJBNAO-UHFFFAOYSA-N
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Description

“4-(Methylsulphonylamino)phenylacetic acid” is a chemical compound with the CAS Number: 56205-88-01. It has a molecular weight of 229.261 and its IUPAC name is {4-[(methylsulfonyl)amino]phenyl}acetic acid1. It is a solid at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(Methylsulphonylamino)phenylacetic acid”. However, it’s worth noting that it is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors2.



Molecular Structure Analysis

The InChI code for “4-(Methylsulphonylamino)phenylacetic acid” is 1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)1. This indicates the molecular structure of the compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-(Methylsulphonylamino)phenylacetic acid”.



Physical And Chemical Properties Analysis

“4-(Methylsulphonylamino)phenylacetic acid” is a solid at room temperature1. It has a molecular weight of 229.261 and is slightly soluble in water3.


Scientific Research Applications

Synthesis and Structure Elucidation

The compound has been used in the synthesis and structure elucidation of various derivatives with significant biological activities. For instance, it has been involved in the preparation of phenylamides with immunological activity. These compounds were found to inhibit immune responses and are potentially useful in medical applications like organ transplantation and combating pathogen invasion (Ryng et al., 1997).

Chemical Synthesis and Production

In chemical synthesis, derivatives of 4-(Methylsulphonylamino)phenylacetic acid have been synthesized through various chemical reactions, serving as precursors or intermediates in the production of other complex compounds. For instance, a synthesis process using piperonal aldehyde as the raw material was developed to produce certain derivatives with high purity and considerable yield (Han Xue-lian, 2007). Moreover, the photochemistry of similar compounds like 4-(methylthio)phenylacetic acid has been studied, revealing complex photolysis mechanisms and various photoproducts, which are essential for understanding the compound's behavior under light exposure and its potential applications in photochemistry (Filipiak et al., 2005).

Biological Activity and Applications

Compounds derived from 4-(Methylsulphonylamino)phenylacetic acid have been explored for their biological activities. For example, rofecoxib analogs, expected to have anti-inflammatory activity, were synthesized through a reaction involving a derivative of 4-(Methylsulphonylamino)phenylacetic acid (Abdellatif et al., 2013). Similarly, other derivatives were synthesized with the expectation of antiinflammatory activity, indicating the compound's role in developing potential anti-inflammatory drugs (Abdellatif et al., 2013).

Safety And Hazards

The safety information for “4-(Methylsulphonylamino)phenylacetic acid” indicates that it has the following hazard statements: H302-H315-H319-H3351. This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation4.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “4-(Methylsulphonylamino)phenylacetic acid”. However, given its role as an intermediate in the synthesis of COX-2 inhibitors, it may continue to be important in the development of new pharmaceuticals2.


properties

IUPAC Name

2-[4-(methanesulfonamido)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTWMOUDEJBNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378766
Record name {4-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulphonylamino)phenylacetic acid

CAS RN

56205-88-0
Record name {4-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(4-(methylsulfonamido)phenyl)acetate (200 mg, 0.77 mmol) and lithium hydroxide hydrate (130.4 mg, 3.11 mmol) in MeOH/H2O (10 mL, 1:1) was stirred at room temperature for 12 h. The reaction mixture was evaporated under reduced pressure. The residue was used for the next step without purification. LC-MS: m/z (M+H)=230.4
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
130.4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a solution containing 5.44 g (53 mmol) of sodium carbonate in 36 ml of water, 3.2 g (20 mmol) of 4-aminophenylacetic acid are dissolved, 1.7 ml (2.48 g, 22 mmol) of methanesulfonyl chloride are added in one portion and the mixture is heated at 85° C. for 4 hours. After cooling down and acidifying the reaction mixture to pH 3 with concentrated hydrochloric acid, the mixture is cooled in the refrigerator overnight, filtered, washed with water and dried to obtain 2.7 g of a crude product, which is recrystallized from 6 ml of hot water to give 2.40 g of the title substance as beige laminar crystals; yield: 53%, m.p.: 145-147° C.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

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